

# Solubility and stability of 4-bromo-7-methylquinoline

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## Compound of Interest

Compound Name: 4-Bromo-7-methylquinoline

Cat. No.: B1517398

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An In-depth Technical Guide to the Solubility and Stability of **4-Bromo-7-Methylquinoline**

## Abstract

**4-Bromo-7-methylquinoline** is a substituted quinoline scaffold with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, specifically solubility and stability, is a critical prerequisite for its successful application in drug discovery, process development, and formulation. This guide provides a comprehensive technical overview of the theoretical and practical aspects of characterizing **4-bromo-7-methylquinoline**. Due to the limited availability of specific experimental data in public literature for this exact molecule, this document emphasizes the foundational principles and provides robust, field-proven experimental protocols for determining these crucial parameters. We synthesize information from structurally analogous compounds and established regulatory guidelines to offer a predictive framework and a practical approach to its characterization.

## Introduction and Physicochemical Profile

**4-Bromo-7-methylquinoline** belongs to the quinoline class of heterocyclic aromatic compounds. The quinoline core is a well-established pharmacophore present in numerous therapeutic agents. The introduction of a bromine atom at the 4-position and a methyl group at the 7-position creates a unique electronic and steric profile, offering specific vectors for chemical modification and interaction with biological targets. The bromine atom serves as a key reactive handle for metal-catalyzed cross-coupling reactions, while the methyl group can influence lipophilicity and metabolic stability.

A precise understanding of this compound's behavior in various solvent systems and under environmental stress is paramount for any laboratory or clinical application, from designing synthetic routes to developing stable pharmaceutical formulations.

Table 1: Physicochemical Properties of **4-Bromo-7-methylquinoline**

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>8</sub> BrN	
Molecular Weight	222.08 g/mol	
CAS Number	1070879-24-1	<a href="#">[1]</a>
Appearance	Solid (predicted)	General chemical knowledge
Predicted LogP	3.41	<a href="#">[1]</a>
Hydrogen Bond Acceptors	1	<a href="#">[1]</a>
InChI Key	OCLGLPIZIAXVLN- UHFFFAOYSA-N	<a href="#">[1]</a>

## Solubility Profile: A Predictive and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability, reaction kinetics, and purification efficiency. The structure of **4-bromo-7-methylquinoline**—a largely nonpolar, aromatic system—suggests low aqueous solubility. The predicted LogP of 3.41 further indicates a lipophilic nature, predicting higher solubility in organic solvents.[\[1\]](#)

### Predicted Solubility in Common Solvents

While specific experimental data for **4-bromo-7-methylquinoline** is not readily available, we can infer its likely solubility profile from data on a structurally similar isomer, 6-bromo-2-methylquinoline.[\[2\]](#) This provides a scientifically grounded starting point for solvent selection in synthesis, purification, and formulation.

Table 2: Comparative Solubility of 6-Bromo-2-methylquinoline at 298.15 K (25 °C) and Predicted Behavior for **4-Bromo-7-methylquinoline**

Solvent	Molar Fraction Solubility ( $\times 10^{-3}$ ) of 6-Bromo-2- methylquinoline[2]	Predicted Qualitative Solubility of 4- Bromo-7- methylquinoline	Rationale for Prediction
Water	0.008	Very Poorly Soluble	Nonpolar aromatic structure dominates.
Methanol	0.35	Sparingly Soluble	Polarity mismatch with the largely nonpolar solute.
Ethanol	1.39	Soluble	Increased alkyl chain length improves solvation of the nonpolar core.
Isopropanol	2.89	Soluble	Further increase in nonpolar character enhances solute-solvent interaction.
Acetonitrile	9.00	Soluble	Aprotic polar solvent capable of solvating the quinoline nitrogen.
Acetone	10.10	Freely Soluble	Good balance of polarity and nonpolar character.
Ethyl Acetate	11.60	Freely Soluble	Favorable interactions with the ester group and alkyl chain.
Toluene	13.00	Freely Soluble	Nonpolar aromatic solvent provides excellent solvation for the quinoline core.

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DMF	8.80	Soluble	Highly polar aprotic solvent, effective for many heterocyclic compounds.
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## Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

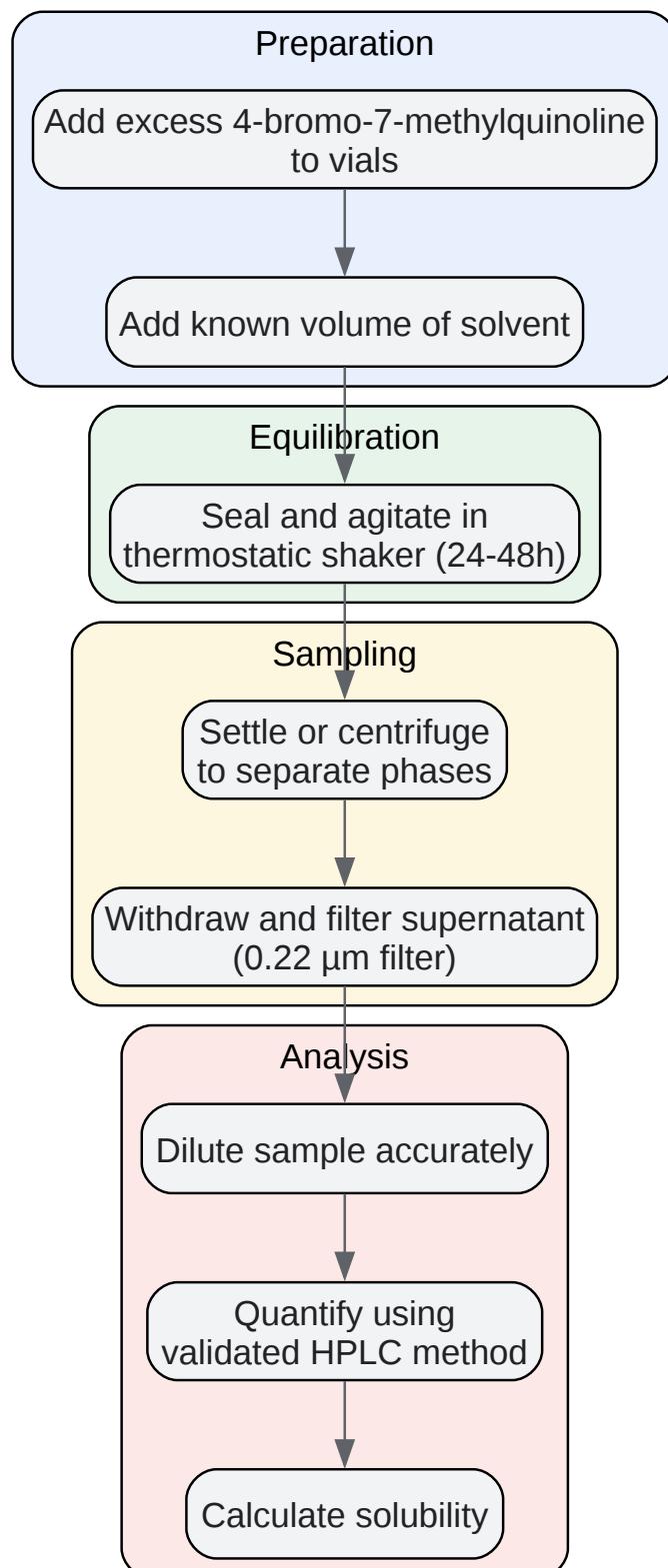
The gold standard for determining thermodynamic solubility is the shake-flask method. This protocol establishes equilibrium between the undissolved solid and a saturated solution, providing a definitive solubility value at a given temperature.

**Methodology Rationale:** This method is chosen for its simplicity, reliability, and direct measurement of the thermodynamic equilibrium state, which is essential for accurate physicochemical characterization. The use of a temperature-controlled shaker ensures that equilibrium is reached efficiently and reproducibly.

### Step-by-Step Protocol:

- Preparation: Add an excess amount of **4-bromo-7-methylquinoline** (enough to ensure a visible solid residue remains after equilibration) into a series of glass vials, one for each solvent to be tested.
- Solvent Addition: Accurately dispense a known volume (e.g., 5 mL) of the pre-equilibrated solvent into each vial.
- Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. For colloidal suspensions, centrifuge the samples at the same temperature.

- Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22  $\mu\text{m}$  syringe filter (pre-wetted with the same solvent) into a clean vial. This step is critical to remove all undissolved solid particles.
- Quantification:
  - Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
  - Quantify the concentration of **4-bromo-7-methylquinoline** in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method (see Section 4).
- Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) using the measured concentration and the dilution factor.

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Caption: Workflow for Shake-Flask Solubility Determination.

# Stability Profile and Degradation Pathways

Assessing the intrinsic stability of a compound is a mandatory step in drug development, guided by the International Council for Harmonisation (ICH) guidelines Q1A.<sup>[3]</sup> Forced degradation (stress testing) studies are performed to identify potential degradation products and establish degradation pathways.<sup>[4]</sup> This information is crucial for developing stability-indicating analytical methods and for determining appropriate storage conditions.

## Predicted Degradation Pathways

The chemical structure of **4-bromo-7-methylquinoline** suggests several potential degradation pathways under stress conditions:

- Hydrolysis: The quinoline ring is generally stable to hydrolysis. However, under harsh acidic or basic conditions, forced reactions could occur, though significant degradation via this pathway is not highly anticipated.
- Oxidation: The electron-rich quinoline ring system is susceptible to oxidation, particularly at the heterocyclic ring.<sup>[5]</sup> Common laboratory oxidants like hydrogen peroxide ( $H_2O_2$ ) could lead to the formation of N-oxides or hydroxylated derivatives.
- Photolysis: Aromatic systems like quinoline can absorb UV radiation, leading to photodegradation.<sup>[5]</sup> This can involve complex radical reactions or rearrangements. The presence of the bromine atom may also influence photoreactivity.

## Experimental Protocol: Forced Degradation Study

**Methodology Rationale:** This protocol systematically exposes the compound to the five stress conditions mandated by ICH guidelines (acid, base, oxidation, heat, and light).<sup>[3][6]</sup> The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being destroyed by further reactions.

### Step-by-Step Protocol:

- **Stock Solution Preparation:** Prepare a stock solution of **4-bromo-7-methylquinoline** in a suitable solvent (e.g., acetonitrile or a 50:50 mix of acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

- Application of Stress Conditions:

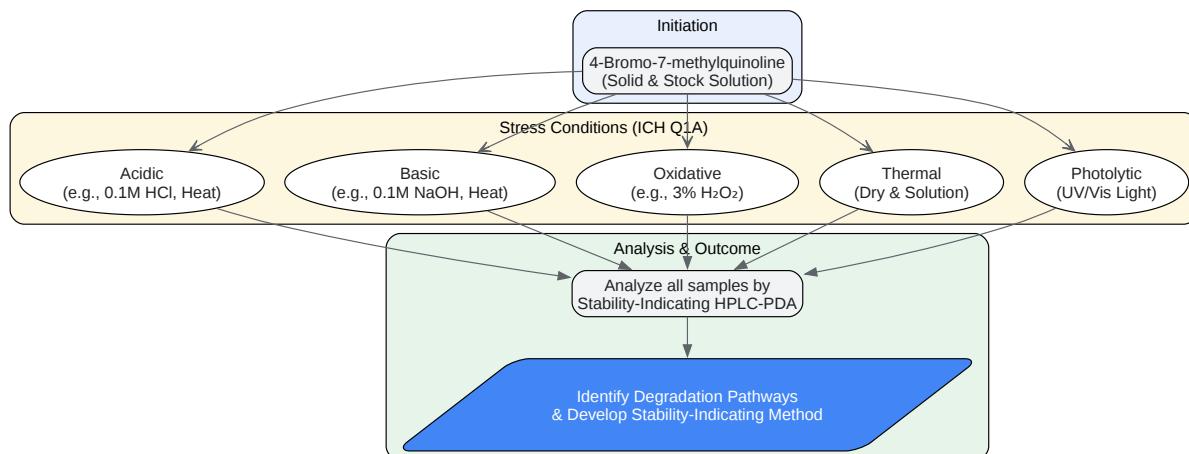
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60-80 °C for a specified time (e.g., 2, 8, 24 hours). After incubation, cool and neutralize with an equivalent amount of 0.1 M NaOH.
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60-80 °C for a specified time. After incubation, cool and neutralize with an equivalent amount of 0.1 M HCl.
- Oxidation: Mix the stock solution with 3-6% H<sub>2</sub>O<sub>2</sub>. Store at room temperature for a specified time, protected from light.
- Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 105 °C) for a set period (e.g., 24, 48, 72 hours). Also, heat the stock solution under reflux.
- Photolytic Degradation: Expose the solid compound and the stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). A parallel control sample should be wrapped in aluminum foil to protect it from light.

- Sample Analysis:

- For all stressed samples, dilute to a suitable concentration for HPLC analysis.
- Analyze the samples using a stability-indicating HPLC method. This involves monitoring the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

- Data Evaluation:

- Calculate the percentage of degradation for the parent compound under each stress condition.
- Perform peak purity analysis of the parent peak using a Photodiode Array (PDA) detector to ensure it is spectrally homogeneous and free from co-eluting degradants.



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Caption: Workflow for a Forced Degradation Study.

## Recommended Analytical Methodology: HPLC-UV

A robust, stability-indicating reverse-phase HPLC method is the cornerstone of both solubility and stability analysis.

**Methodology Rationale:** HPLC is chosen for its high resolving power, sensitivity, and reproducibility, making it the industry standard for quantifying small molecules and their impurities.<sup>[7][8]</sup> A C18 column is a versatile starting point for retaining a nonpolar compound like **4-bromo-7-methylquinoline**. A gradient elution ensures that both the parent compound and any potentially more polar or less polar degradants are well-resolved.

Table 3: Starting HPLC Method Parameters

Parameter	Recommended Condition	Rationale
Instrumentation	HPLC with Quaternary Pump, Autosampler, Column Oven, and PDA Detector	Standard equipment providing robust and reliable data. PDA allows for peak purity assessment.
Column	C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 $\mu$ m)	Good retention for nonpolar aromatic compounds.
Mobile Phase A	0.1% Formic Acid in Water	Acidified mobile phase improves peak shape for nitrogen-containing heterocycles.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Acetonitrile is a common organic modifier with good UV transparency.
Gradient	Start at 10% B, ramp to 90% B over 20 min, hold for 5 min, re-equilibrate	A scouting gradient to ensure elution of all potential degradants.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Column Temp.	30 °C	Controlled temperature ensures reproducible retention times.
Injection Volume	10 $\mu$ L	A typical volume to balance sensitivity and peak shape.
Detection	254 nm or $\lambda_{max}$	254 nm is a common wavelength for aromatic compounds; determining $\lambda_{max}$ is recommended for optimal sensitivity.

## Conclusion

While direct, published data on the solubility and stability of **4-bromo-7-methylquinoline** is scarce, a robust characterization can be achieved through the systematic application of established scientific principles and experimental protocols. By leveraging predictive data from analogous structures and employing rigorous, validated methods such as the shake-flask and forced degradation protocols outlined herein, researchers can generate the high-quality data necessary to advance their work. This guide provides the foundational knowledge and practical workflows required to confidently assess the solubility and stability of **4-bromo-7-methylquinoline**, ensuring its effective and reliable use in research and development.

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